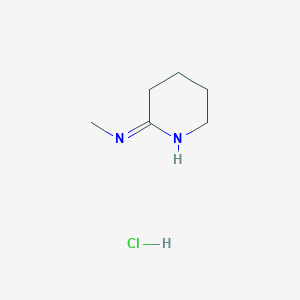

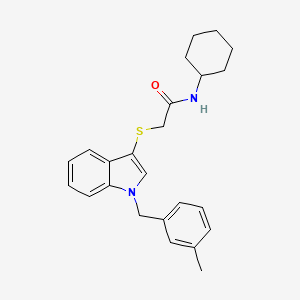

![molecular formula C13H15FN2OS B2524886 1-[2-[(2-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]propan-1-one CAS No. 851806-64-9](/img/structure/B2524886.png)

1-[2-[(2-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]propan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

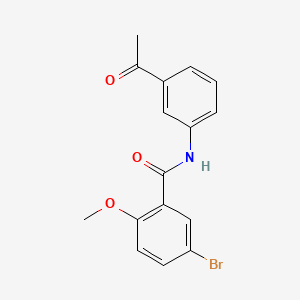

The compound 1-[2-[(2-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]propan-1-one is a chemical entity that likely possesses a fluorinated aromatic ring attached to a sulfanyl group, which is further linked to a dihydroimidazole moiety. This structure suggests potential biological activity, given the presence of the fluorophenyl group, which is a common feature in many pharmacologically active compounds.

Synthesis Analysis

The synthesis of related fluorinated compounds has been described in the literature. For instance, fluorinated 1-phenyl-1H-tetrazol-5-yl sulfone derivatives have been prepared through metalation followed by electrophilic fluorination, which could be a similar approach to synthesizing the fluorophenyl component of the compound . Additionally, the synthesis of 2-Benzylsulfanyl-3-(4-fluoro-phenyl)-6-methyl-3H-quinazolin-4-one via S-arylation suggests a method that could potentially be adapted for the synthesis of the sulfanyl group in the target compound .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various analytical techniques. For example, the crystal structure of a quinazolinone derivative was elucidated, providing insights into the arrangement of fluorophenyl and sulfanyl groups in a solid-state context . This information could be valuable in predicting the molecular conformation of 1-[2-[(2-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]propan-1-one.

Chemical Reactions Analysis

Chemical reactions involving similar structures have been reported. The Fries rearrangement of a 2-fluorobenzoyl derivative under microwave-assisted, catalyst- and solvent-free conditions indicates the potential reactivity of the fluorophenyl moiety in the presence of other functional groups . This knowledge could be applied to understand the reactivity of the fluorophenyl group in the compound of interest.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized. For instance, the antibacterial evaluation of a quinazolinone derivative provides a glimpse into the biological properties that could be expected from the compound . Furthermore, the cytotoxic activity of trifluoromethyl sulfonamides against cancer cell lines suggests that the introduction of fluorine atoms could enhance the biological activity of sulfonamide derivatives . These findings could be extrapolated to hypothesize about the physical and chemical properties of 1-[2-[(2-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]propan-1-one.

Scientific Research Applications

Medicinal Chemistry Applications

- Antimicrobial Activity: Compounds with benzimidazole and sulfanyl groups have shown potent activity against Helicobacter pylori , a pathogen implicated in gastric ulcers and cancer. These compounds exhibit low minimal inhibition concentrations, indicating potential as novel anti-H. pylori agents (Carcanague et al., 2002).

- Cytotoxicity and DNA Binding: Benzimidazole derivatives have demonstrated significant cytotoxic effects on various cancer cell lines, including lung, breast, and cervical cancer cells. Their mechanism involves DNA intercalation, highlighting their potential in cancer therapy (Paul et al., 2015).

- Antifungal Agents: Extended benzylamine derivatives with sulfonamide groups have shown broad-spectrum antifungal activities, particularly against fluconazole-resistant Candida spp. and filamentous species like A. fumigatus, suggesting their use in developing new antifungal drugs (Guillon et al., 2011).

Material Science and Organic Synthesis Applications

- Ionic Liquids and Electrolytes: Research on ionic liquids, especially those based on imidazolium or pyridinium cations, has shown promising applications in supercapacitors and other electrochemical devices. These studies explore the physicochemical properties of ionic liquids and their mixtures, offering insights into designing high-performance electrolytes for energy storage technologies (Dagousset et al., 2015).

- Fluorescent Labeling and Sensing: Imidazolone derivatives have been used as fluorescent tags for the analysis of carbohydrates, indicating the potential of such compounds in developing sensitive analytical methods for detecting and quantifying sugars in complex biological matrices (Cai et al., 2014).

properties

IUPAC Name |

1-[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FN2OS/c1-2-12(17)16-8-7-15-13(16)18-9-10-5-3-4-6-11(10)14/h3-6H,2,7-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVXLGRXSYGQKKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCN=C1SCC2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15FN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-[(2-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]propan-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

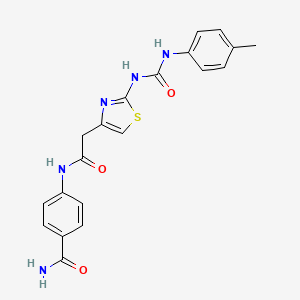

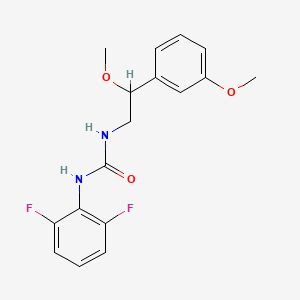

![(E)-N-[(4-Ethyloxan-4-YL)methyl]-2-phenylethenesulfonamide](/img/structure/B2524808.png)

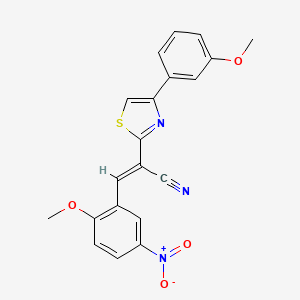

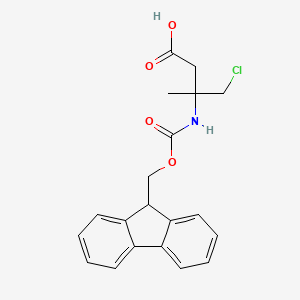

![3-(5-Chloro-2-methoxyphenyl)-1-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea](/img/structure/B2524811.png)

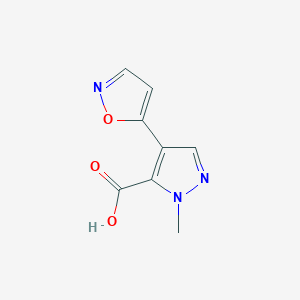

![Ethyl (5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B2524815.png)

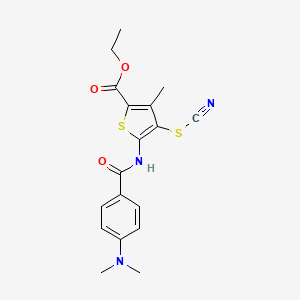

![2-[4-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2524826.png)